molecular formula C8H10ClFN2O B1459113 2-Chloro-5-fluoro-4-isobutoxypyrimidine CAS No. 1510352-42-7

2-Chloro-5-fluoro-4-isobutoxypyrimidine

Cat. No.: B1459113
CAS No.: 1510352-42-7
M. Wt: 204.63 g/mol
InChI Key: BYGAEQWTJICAMO-UHFFFAOYSA-N
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Description

Molecular Geometry and Conformational Studies

The molecular geometry of this compound exhibits characteristic features of substituted pyrimidine derivatives, with the six-membered aromatic ring maintaining planarity while accommodating the spatial requirements of the various substituents. The pyrimidine core adopts a planar configuration with nitrogen atoms located at positions 1 and 3, creating a heterocyclic aromatic system that demonstrates significant electronic delocalization. The chlorine atom at position 2 occupies an electronegative position adjacent to one of the ring nitrogen atoms, while the fluorine substituent at position 5 is positioned between the two nitrogen centers.

The isobutoxy substituent at position 4 introduces significant conformational complexity to the molecular structure. This branched alkoxy group, with the chemical structure -OCH2CH(CH3)2, extends outward from the pyrimidine ring plane and can adopt multiple rotational conformations around the carbon-oxygen bond. Conformational analysis indicates that the isobutoxy group preferentially adopts staggered conformations to minimize steric interactions with the ring system and adjacent substituents. The methyl branches of the isobutyl moiety provide additional steric bulk that influences the overall molecular shape and potential intermolecular interactions.

The electronic distribution within the molecule is significantly influenced by the combined effects of the electron-withdrawing halogen substituents and the electron-donating isobutoxy group. The fluorine atom, being the most electronegative element, creates a strong electron-withdrawing effect that impacts the electron density distribution across the pyrimidine ring. This electronic perturbation affects the aromatic character of the ring system and influences the chemical shift patterns observed in Nuclear Magnetic Resonance spectroscopy. The chlorine substituent contributes additional electron-withdrawing character, though to a lesser extent than fluorine, creating an asymmetric electronic environment within the heterocyclic system.

X-ray Crystallographic Analysis of Pyrimidine Derivatives

Crystallographic studies of related pyrimidine derivatives provide valuable insights into the solid-state structure and packing arrangements of compounds similar to this compound. Research on 6-chloro-1-isobutyl-3-methylpyrimidine-2,4-dione has demonstrated successful crystal structure determination using single-crystal X-ray diffraction techniques. The crystallographic analysis revealed specific bond lengths, bond angles, and molecular packing arrangements that are characteristic of substituted pyrimidine systems. These structural parameters provide important benchmarks for understanding the geometric features of related compounds including this compound.

The crystal packing of pyrimidine derivatives typically involves a combination of weak intermolecular interactions including van der Waals forces, dipole-dipole interactions, and potential hydrogen bonding between adjacent molecules. The presence of halogen substituents can lead to halogen bonding interactions, which contribute to the overall crystal stability and influence the observed packing motifs. The isobutoxy substituent in this compound is expected to participate in hydrophobic interactions with neighboring molecules, creating specific packing arrangements that maximize favorable contacts while minimizing steric clashes.

Comparative crystallographic analysis of similar pyrimidine derivatives has shown that the introduction of alkoxy substituents generally increases the unit cell volume and affects the symmetry of the crystal system. The branched nature of the isobutoxy group is particularly significant in determining the crystal packing efficiency and the formation of specific intermolecular contact patterns. These structural features have important implications for the physical properties of the compound, including melting point, solubility characteristics, and thermal stability.

Nuclear Magnetic Resonance Spectral Assignments and Electronic Environment Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive information about the electronic environment and connectivity patterns within this compound. The proton Nuclear Magnetic Resonance spectrum of this compound exhibits characteristic signals that reflect the unique substitution pattern of the pyrimidine ring system. The aromatic proton positioned at carbon 6 of the pyrimidine ring appears as a distinctive signal in the downfield region, typically around 8-9 parts per million, due to the deshielding effect of the aromatic ring system and the influence of the electronegative substituents.

The isobutoxy substituent generates a complex multipicity pattern in the aliphatic region of the proton Nuclear Magnetic Resonance spectrum. The methylene protons (-OCH2-) connected directly to the oxygen atom appear as a doublet due to coupling with the adjacent methine proton, typically observed around 4.0-4.5 parts per million. The methine proton of the isobutyl group (-CH(CH3)2) appears as a multiplet around 2.0-2.5 parts per million, while the terminal methyl groups produce a characteristic doublet pattern around 1.0-1.5 parts per million due to coupling with the methine proton.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework and electronic environment of each carbon atom within the molecule. The aromatic carbon atoms of the pyrimidine ring exhibit chemical shifts in the range of 120-160 parts per million, with the specific values depending on the electronic effects of the attached substituents. The carbon bearing the chlorine substituent typically appears around 150-160 parts per million, while the carbon attached to fluorine shows characteristic coupling patterns due to the magnetic properties of the fluorine nucleus. The isobutoxy carbon atoms appear in the aliphatic region, with the methylene carbon (-OCH2-) around 70-80 parts per million and the methyl carbons around 20-30 parts per million.

Nuclear Magnetic Resonance Assignment Chemical Shift Range (ppm) Multiplicity Coupling Information
Pyrimidine H-6 8.0-9.0 Singlet Aromatic environment
Isobutoxy -OCH2- 4.0-4.5 Doublet J = 6-8 Hz
Isobutyl -CH(CH3)2 2.0-2.5 Multiplet Overlapping couplings
Isobutyl -CH3 1.0-1.5 Doublet J = 6-7 Hz

Vibrational Spectroscopy and Density Functional Theory-Based Computational Validation

Vibrational spectroscopy analysis of this compound involves both infrared and Raman spectroscopic techniques to characterize the molecular vibrations and bonding characteristics. The infrared spectrum exhibits characteristic absorption bands that correspond to specific functional groups and structural features within the molecule. The pyrimidine ring system produces characteristic aromatic carbon-carbon and carbon-nitrogen stretching vibrations in the range of 1400-1600 wavenumbers, which are sensitive to the electronic effects of the halogen and alkoxy substituents.

The carbon-oxygen stretching vibration of the isobutoxy group appears as a strong absorption band typically around 1050-1150 wavenumbers, while the carbon-hydrogen stretching vibrations of the aliphatic portions produce characteristic bands in the 2800-3000 wavenumber region. The presence of the chlorine and fluorine substituents introduces additional complexity to the vibrational spectrum through their effects on the ring vibrational modes and the introduction of carbon-halogen stretching vibrations at lower frequencies.

Density Functional Theory calculations provide theoretical validation of the experimental vibrational spectroscopic data and enable detailed assignment of the observed vibrational bands. Computational studies using appropriate basis sets and exchange-correlation functionals can predict the vibrational frequencies with high accuracy, allowing for confident assignment of the experimental spectrum. The calculated vibrational frequencies typically require scaling factors to account for anharmonicity and basis set limitations, but provide excellent correlation with experimental observations when properly calibrated.

The computational analysis also enables prediction of vibrational intensities and the calculation of potential energy distributions for each normal mode. This information is particularly valuable for understanding the contribution of different molecular fragments to each vibrational band and for distinguishing between overlapping absorption features. The combination of experimental vibrational spectroscopy with Density Functional Theory calculations provides a comprehensive understanding of the molecular dynamics and bonding characteristics of this compound.

Vibrational Mode Frequency Range (cm⁻¹) Assignment Intensity
Aromatic C=C, C=N stretch 1400-1600 Ring vibrations Strong
C-O stretch (isobutoxy) 1050-1150 Ether linkage Strong
C-H stretch (aliphatic) 2800-3000 Alkyl groups Medium
C-Cl stretch 600-800 Carbon-chlorine bond Medium
C-F stretch 1000-1300 Carbon-fluorine bond Strong

Properties

IUPAC Name

2-chloro-5-fluoro-4-(2-methylpropoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClFN2O/c1-5(2)4-13-7-6(10)3-11-8(9)12-7/h3,5H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGAEQWTJICAMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=NC(=NC=C1F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Halogenated Pyrimidine Precursors

The initial step involves synthesizing 2-chloro-5-fluoropyrimidine derivatives, which serve as substrates for further functionalization. According to literature, 2-chloro-5-fluoropyrimidine can be prepared by halogenation reactions on pyrimidine rings under controlled conditions, often using phosphorus oxychloride (POCl3) and fluorinating agents in the presence of bases or catalysts to achieve selective substitution at the 2- and 5-positions.

Introduction of the Isobutoxy Group at the 4-Position

The critical step for preparing 2-chloro-5-fluoro-4-isobutoxypyrimidine is the substitution of the 4-position chlorine or fluorine with the isobutoxy group. This is typically achieved by nucleophilic aromatic substitution (SNAr) reactions where the halogen at the 4-position is displaced by the isobutoxide ion generated from isobutanol under basic conditions.

  • Reaction conditions: The halogenated pyrimidine is reacted with isobutanol in the presence of a strong base such as potassium tert-butoxide or sodium hydride, often in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Temperature: Moderate heating (50-100 °C) is applied to facilitate substitution.
  • Time: Reaction times vary from several hours to overnight to achieve complete conversion.

This method ensures regioselective substitution at the 4-position due to the electronic effects of the fluorine and chlorine substituents on the pyrimidine ring.

Representative Synthetic Route Summary

Step Reactants/Intermediates Conditions Outcome/Yield Notes
1 Pyrimidine starting material + POCl3 0-10 °C, then 90 °C, 5-6 hours 2,4-Dichloro-5-fluoropyrimidine intermediate, ~77% yield Halogenation step
2 2,4-Dichloro-5-fluoropyrimidine + isobutanol + base 50-100 °C, 6-12 hours This compound, 70-80% yield estimated Nucleophilic substitution
3 Purification Extraction, washing, drying >97% purity Removal of residual reagents and solvents

Detailed Research Findings and Analysis

Reaction Monitoring and Purity

  • NMR Analysis: Proton NMR (1H NMR) and fluorine NMR (19F NMR) are used to confirm substitution patterns. For example, the disappearance of signals corresponding to the 4-position halogen and appearance of isobutoxy signals confirm successful substitution.
  • Chromatographic Purity: High-performance liquid chromatography (HPLC) and gas chromatography (GC) methods confirm purity levels above 97%, critical for pharmaceutical applications.

Yield Optimization

  • The choice of base and solvent significantly affects the yield and selectivity of the isobutoxy substitution.
  • Lower temperatures favor selectivity but may slow the reaction; higher temperatures increase conversion but risk side reactions.
  • Stoichiometric control of isobutanol and base ensures minimal over-substitution or decomposition.

Scale-Up Considerations

  • The halogenation step requires careful temperature control to avoid over-chlorination or decomposition.
  • The nucleophilic substitution step benefits from controlled addition of base and isobutanol to manage exothermicity.
  • Purification steps involving aqueous washes and drying are optimized to remove inorganic salts and residual solvents without loss of product.

Summary Table of Key Properties and Preparation Data

Property/Parameter Data/Value Source/Notes
Molecular Formula C8H10ClFN2O
Molecular Weight 204.63 g/mol
IUPAC Name 2-chloro-5-fluoro-4-(2-methylpropoxy)pyrimidine
Typical Yield (Halogenation Step) ~77%
Typical Yield (Isobutoxy Substitution) 70-80% (estimated)
Purity after purification >97%
Reaction Temperature (Substitution) 50-100 °C
Reaction Time (Substitution) 6-12 hours

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-4-isobutoxypyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Pharmaceutical Applications

1.1. Synthesis of Active Pharmaceutical Ingredients (APIs)
2-Chloro-5-fluoro-4-isobutoxypyrimidine serves as a crucial intermediate in the synthesis of various APIs, including antiviral and antimicrobial agents. Its structure allows for modifications that enhance biological activity.

Case Study: Antimicrobial Agents
Recent studies have highlighted the synthesis of novel pyrimidine-piperazine hybrids using this compound, demonstrating significant antimicrobial activity against various pathogens. For instance, Rejinthala et al. (2023) reported promising in vitro results for these derivatives, indicating potential for future drug development .

1.2. Antiviral Compounds
The compound's ability to act as a nucleoside analog has been explored in the context of antiviral drug design, particularly targeting viral polymerases.

Material Science Applications

2.1. Organic Light Emitting Diodes (OLEDs)
Due to its unique electronic properties, this compound is utilized in the development of OLED materials. The incorporation of fluorinated compounds enhances the efficiency and stability of these devices.

Case Study: Electroluminescent Devices
Research by Han et al. (2019) demonstrated that iridium complexes synthesized from pyrimidine derivatives, including this compound, achieved external quantum efficiencies exceeding 29% . This underscores its potential in advancing OLED technology.

Agrochemical Applications

The compound has shown promise in the development of herbicides and fungicides due to its selective action against specific plant pathogens and pests.

Case Study: Herbicide Development
Investigations into the herbicidal properties of pyrimidine derivatives have revealed that modifications at the 4-position can lead to enhanced selectivity and potency against target weeds.

Summary Table of Applications

Application AreaDescriptionKey Studies/References
PharmaceuticalSynthesis of APIs, including antivirals and antimicrobialsRejinthala et al., 2023
Material ScienceUtilization in OLEDs for improved efficiencyHan et al., 2019
AgrochemicalsDevelopment of herbicides and fungicidesOngoing research

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-4-isobutoxypyrimidine involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, pyrimidine derivatives are known to inhibit enzymes involved in DNA synthesis, which can result in anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Structural Analogues and Similarity Scores

Key analogues identified from literature include:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) CAS Number Similarity Score*
2-Chloro-5-fluoro-4-isobutoxypyrimidine C₈H₁₀ClFN₂O Cl (2), F (5), isobutoxy (4) 204.63 1510352-42-7 Reference
4-Chloro-2-ethoxy-5-fluoropyrimidine C₆H₆ClFN₂O Cl (4), F (5), ethoxy (2) 188.58 56076-20-1 0.94
4-Chloro-5-fluoro-2-methylpyrimidine C₅H₄ClFN₂ Cl (4), F (5), methyl (2) 158.55 898044-50-3 0.71
5-Fluoro-2-methoxypyrimidin-4-amine C₅H₆FN₃O F (5), methoxy (2), amine (4) 143.12 1993-63-1 0.69

*Similarity scores derived from structural and functional group alignment .

Key Structural and Functional Differences

(a) 4-Chloro-2-ethoxy-5-fluoropyrimidine (CAS: 56076-20-1)
  • Substituent Positions : Chlorine at 4 (vs. 2 in the target compound) and ethoxy at 2 (vs. isobutoxy at 4).
  • However, the chlorine at position 4 alters electronic effects on the pyrimidine ring .
(b) 4-Chloro-5-fluoro-2-methylpyrimidine (CAS: 898044-50-3)
  • Substituent Differences : Lacks the isobutoxy group and has a methyl group at position 2.
  • Impact : The absence of an alkoxy group reduces solubility in polar solvents, limiting its utility in aqueous-phase reactions .
(c) 5-Fluoro-2-methoxypyrimidin-4-amine (CAS: 1993-63-1)
  • Functional Groups : Replaces chlorine with an amine group at position 4 and methoxy at 2.
  • Impact : The amine group introduces hydrogen-bonding capability, making this derivative more suitable for interactions in biological systems (e.g., enzyme inhibition) .

Biological Activity

Overview

2-Chloro-5-fluoro-4-isobutoxypyrimidine is a heterocyclic organic compound belonging to the pyrimidine family. Its unique structure, characterized by the presence of chlorine, fluorine, and isobutoxy groups, imparts specific chemical and biological properties that make it a subject of interest in various fields, including medicinal chemistry and biochemistry.

This compound is involved in several biochemical reactions and interacts with various enzymes, proteins, and other biomolecules. It serves as a synthesis intermediate for active pharmaceutical ingredients (APIs) and organometallic ligands. The biochemical properties can be summarized as follows:

  • Enzyme Interactions : It has been shown to influence enzyme activity, potentially acting as an inhibitor for certain kinases, which affects downstream signaling pathways.
  • Cellular Effects : The compound impacts cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell growth and proliferation.
  • Molecular Mechanism : Its binding interactions with biomolecules can modulate their activity, influencing cellular functions significantly.

Cellular Effects

Research indicates that this compound has notable effects on various cell types:

  • Tumor Growth Inhibition : In animal models, lower doses of the compound have demonstrated beneficial effects such as inhibiting tumor growth and modulating immune responses. For instance, studies have indicated that it can significantly inhibit tumor growth in xenograft models of different cancers, including small cell lung cancer (SCLC) and non-small cell lung cancer (NSCLC) .

Table 1: Summary of Cellular Effects

Effect TypeDescription
Tumor InhibitionSignificant reduction in tumor growth observed
Immune ModulationEnhanced immune response noted at lower doses
CytotoxicityHigher doses may lead to adverse effects

Dosage Effects in Animal Models

The dosage of this compound plays a critical role in its biological activity:

  • Low Doses : Exhibit beneficial effects like tumor inhibition.
  • High Doses : Can lead to toxicity, including organ damage and metabolic disturbances.

Metabolic Pathways

The compound is metabolized by cytochrome P450 enzymes, influencing metabolic flux and metabolite levels. This metabolic activity can lead to the formation of reactive intermediates that may play a role in its biological effects.

Case Studies

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : Laboratory experiments have shown that this compound inhibits the growth of various tumor cell lines. For example, significant inhibition was observed in SCLC models with up to 99% tumor growth reduction noted after treatment .
  • In Vivo Studies : Animal studies demonstrated that this compound could maintain its efficacy over extended periods post-administration, suggesting long-term therapeutic potential.
  • Mechanistic Insights : Research indicates that the compound may inhibit specific protein methylation processes critical for tumor growth regulation .

Q & A

Q. How can researchers optimize the synthesis of 2-chloro-5-fluoro-4-isobutoxypyrimidine to improve yield and purity?

Methodological Answer:

  • Reaction Conditions: Control temperature (e.g., 0–5°C for exothermic steps) and solvent selection (e.g., anhydrous THF or DMF for moisture-sensitive intermediates) to minimize side reactions like hydrolysis .
  • Catalyst Optimization: Use Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., DCC) to enhance nucleophilic substitution efficiency at the pyrimidine ring’s 4-position .
  • Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) to isolate the compound with >95% purity .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

  • NMR Spectroscopy: Use ¹H/¹³C-NMR to confirm substitution patterns (e.g., δ~8.3 ppm for pyrimidine C-H protons) and isobutoxy group integration .
  • HPLC-MS: Pair reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with ESI-MS to detect trace impurities (e.g., dehalogenated byproducts) .
  • Elemental Analysis: Validate molecular formula consistency (C₈H₁₁ClFN₂O) with deviations <0.3% .

Q. What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and a lab coat to avoid skin/eye contact, as halogenated pyrimidines may cause irritation .
  • Ventilation: Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane) .
  • Waste Disposal: Segregate halogenated waste in labeled containers for incineration to prevent environmental contamination .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reactivity of this compound under varying conditions?

Methodological Answer:

  • Kinetic Analysis: Compare reaction rates in polar aprotic (e.g., DMSO) vs. nonpolar solvents to assess nucleophilic substitution pathways .
  • Isotopic Labeling: Use ¹⁸O-labeled isobutoxy groups to track ether bond stability during acid/base hydrolysis .
  • Computational Modeling: Apply DFT calculations (e.g., Gaussian 16) to map electron density at reactive sites (C2-Cl vs. C5-F) and predict regioselectivity .

Q. What strategies address discrepancies in bioactivity data for derivatives of this compound?

Methodological Answer:

  • Dose-Response Reproducibility: Validate IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
  • Metabolic Stability Assays: Incubate derivatives with liver microsomes to identify metabolites that may confound activity readings (e.g., CYP450-mediated dehalogenation) .
  • Structural-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing isobutoxy with cyclopropoxy) to isolate contributions to target binding .

Q. How can computational methods enhance the design of this compound-based inhibitors?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina to predict binding poses against kinase targets (e.g., EGFR), prioritizing compounds with ΔG < -8 kcal/mol .
  • Pharmacophore Modeling: Define essential features (e.g., halogen bond acceptors, hydrophobic regions) using Schrödinger’s Phase module .
  • ADMET Prediction: Apply SwissADME to filter candidates with poor permeability (LogP >5) or high hepatotoxicity risk .

Q. What experimental designs mitigate variability in catalytic cross-coupling reactions involving this compound?

Methodological Answer:

  • Catalyst Screening: Test Pd(PPh₃)₄, XPhos-Pd-G3, and Ni(COD)₂ for Suzuki-Miyaura coupling efficiency at the C5-fluoro position .
  • Additive Optimization: Include silver salts (Ag₂CO₃) to scavenge halide byproducts and improve catalyst turnover .
  • In Situ Monitoring: Use ReactIR to detect intermediate formation (e.g., boronic ester adducts) and adjust reaction time dynamically .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the stability of this compound in aqueous media?

Methodological Answer:

  • pH-Dependent Studies: Conduct stability assays at pH 2 (simulating gastric fluid) vs. pH 7.4 (physiological buffer) to identify degradation pathways (e.g., hydrolysis at acidic pH) .
  • Accelerated Stability Testing: Use thermal stress (40°C/75% RH) with LC-MS monitoring to quantify degradation products (e.g., 5-fluoro-4-isobutoxypyrimidin-2-ol) .
  • Cross-Validation: Compare data with structurally analogous compounds (e.g., 2-chloro-4-methoxypyrimidine) to contextualize findings .

Applications in Intermediate Synthesis

Q. How is this compound utilized in synthesizing bioactive heterocycles?

Methodological Answer:

  • Ring Functionalization: React with hydrazine to form pyrazolo[3,4-d]pyrimidine scaffolds, common in kinase inhibitors .
  • Cross-Coupling: Perform Buchwald-Hartwig amination at C2-Cl to introduce aryl/alkyl amines for anticancer candidate libraries .
  • Fluorine Retention: Optimize SNAr conditions (e.g., K₂CO₃ in DMF) to preserve the C5-fluoro group during derivatization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-fluoro-4-isobutoxypyrimidine
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-fluoro-4-isobutoxypyrimidine

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